5-(benzyloxy)-2-methyl-1H-indole
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Overview
Description
5-(Benzyloxy)-2-methyl-1H-indole is an organic compound belonging to the indole family. Indoles are heterocyclic aromatic organic compounds that play a significant role in various biological processes and are found in many natural products. The structure of this compound consists of a benzene ring fused to a pyrrole ring, with a benzyloxy group attached at the 5-position and a methyl group at the 2-position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(benzyloxy)-2-methyl-1H-indole typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 2-methylindole.
Benzyloxy Group Introduction: The benzyloxy group is introduced at the 5-position of the indole ring through a nucleophilic substitution reaction. This can be achieved by reacting 2-methylindole with benzyl bromide in the presence of a base such as potassium carbonate.
Reaction Conditions: The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution process.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield through advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions: 5-(Benzyloxy)-2-methyl-1H-indole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the benzyloxy group to a hydroxyl group or other reduced forms.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 3-position.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced using appropriate catalysts and solvents.
Major Products:
Oxidation Products: Quinones or hydroxylated derivatives.
Reduction Products: Hydroxyindoles or other reduced forms.
Substitution Products: Halogenated or nitro-substituted indoles.
Scientific Research Applications
5-(Benzyloxy)-2-methyl-1H-indole has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and pharmaceuticals.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding due to its indole structure.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-(benzyloxy)-2-methyl-1H-indole involves its interaction with various molecular targets:
Molecular Targets: The compound can bind to specific enzymes or receptors, modulating their activity.
Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, or inflammation.
Comparison with Similar Compounds
5-(Benzyloxy)-2-hydroxybenzaldehyde: Shares the benzyloxy group but differs in the functional groups attached to the aromatic ring.
5-(Benzyloxy)-1H-indole: Lacks the methyl group at the 2-position, leading to different chemical properties and reactivity.
Uniqueness:
Structural Features: The presence of both the benzyloxy and methyl groups in 5-(benzyloxy)-2-methyl-1H-indole provides unique steric and electronic properties.
Reactivity: The compound’s reactivity is influenced by the specific positioning of these groups, making it distinct from other indole derivatives.
Properties
IUPAC Name |
2-methyl-5-phenylmethoxy-1H-indole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO/c1-12-9-14-10-15(7-8-16(14)17-12)18-11-13-5-3-2-4-6-13/h2-10,17H,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMPPPYLQGQTGBO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N1)C=CC(=C2)OCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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